3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride
Overview
Description
3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride, also known as 3-CP-DMPH, is a cyclic amine hydrochloride that has gained increasing attention in the scientific community due to its unique properties and potential applications. 3-CP-DMPH is a synthetic compound with a molecular weight of 224.69 g/mol and a melting point of 213-214°C. It is soluble in water and is used as a reagent in organic chemistry. This compound has been used in the synthesis of various other organic compounds and its use in scientific research has been rapidly increasing.
Scientific Research Applications
Synthesis and Applications in Chemistry
Synthesis of Extended Aminocyclopropanecarboxylic Acids : 1-Ethynylcyclopropylamine, a derivative of 3-Cyclopropyl-2,2-dimethylpropan-1-amine, was synthesized and transformed into ethynyl-extended 1-aminocyclopropanecarboxylic acid. This process involved preparing amine hydrochlorides from cyclopropylacetylene, demonstrating the compound's utility in synthetic organic chemistry (Kozhushkov et al., 2010).
Creation of N-cyclopropyl Derivatives : The compound was used in a reaction with cyclopropylboronic acid and Cu(OAc)2, leading to the formation of N-cyclopropyl derivatives, highlighting its role in producing novel organic compounds (Bénard et al., 2010).
Formation of Cyclopropyl Amines : The compound has been used in reactions leading to the formation of cyclopropyl amines, showcasing its versatility in organic synthesis (Kadikova et al., 2015).
Applications in Medical and Biological Research
Investigation of Amide Formation Mechanisms : In a study exploring amide formation mechanisms, 3-Cyclopropyl-2,2-dimethylpropan-1-amine was utilized as an amine compound in the presence of carboxylic acid. This research provided insights into bioconjugation processes in aqueous media, relevant to pharmaceutical and biochemical applications (Nakajima & Ikada, 1995).
Cyclopropylamines in Biochemical Reactions : The compound played a role in the study of cyclopropylamines' reactions catalyzed by horseradish peroxidase. This research enhances the understanding of biochemical reactions involving cyclopropylamines (Shaffer et al., 2001).
Other Notable Applications
Synthesis of β-Oligopeptides : The compound was used in the synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid. This demonstrates its application in peptide chemistry and the potential for developing novel biologically active compounds (Abele et al., 1999).
Nazarov Reactions : In the field of organic chemistry, the compound was used in Nazarov reactions of vinyl cyclopropylamines, an approach to the imino-Nazarov problem, which is significant for the synthesis of complex organic structures (Bonderoff et al., 2013).
properties
IUPAC Name |
3-cyclopropyl-2,2-dimethylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2,6-9)5-7-3-4-7;/h7H,3-6,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMLMXOIDIWVDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CC1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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